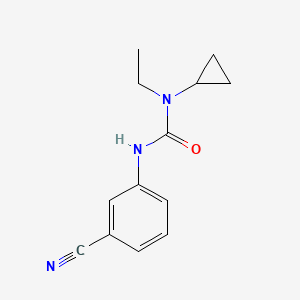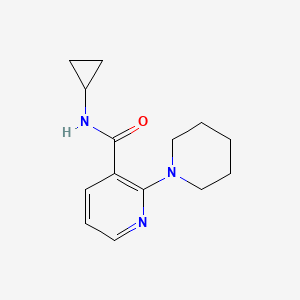
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoic acid and has been synthesized using various methods.
Mécanisme D'action
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate inhibits the activity of serine hydrolases by covalently modifying the active site of the enzyme. This modification results in the irreversible inhibition of the enzyme, which leads to the disruption of various physiological processes that are dependent on the activity of the enzyme.
Biochemical and Physiological Effects:
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activity. Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate has also been shown to inhibit the activity of various other enzymes, including fatty acid amide hydrolase and monoacylglycerol lipase, which are involved in the metabolism of endocannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments, including its high potency and selectivity for serine hydrolases, making it a useful tool for studying the physiological processes that are dependent on the activity of these enzymes. However, Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate also has limitations, including its irreversible inhibition of the enzyme, which can make it difficult to study the effects of reversible inhibition.
Orientations Futures
There are several future directions for the study of Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate, including the development of more potent and selective analogs of Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate, the identification of new targets for Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate, and the development of new methods for the synthesis of Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate. Additionally, the study of the physiological processes that are dependent on the activity of serine hydrolases and the effects of Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate on these processes will continue to be an important area of research.
Méthodes De Synthèse
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate can be synthesized using various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with pyrrolidine-1-carbonyl chloride, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. Another method involves the reaction of 4-fluoro-3-nitrobenzoic acid with pyrrolidine and triethylamine in the presence of 1,3-dicyclohexylcarbodiimide, followed by reduction of the nitro group using tin and hydrochloric acid.
Applications De Recherche Scientifique
Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate has been shown to inhibit the activity of a class of enzymes known as serine hydrolases, which are involved in various physiological processes, including inflammation, pain, and cancer. Methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 4-fluoro-3-(pyrrolidine-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-19-12(17)9-4-5-10(14)11(8-9)15-13(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGQXOWZOVBDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)


![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)



![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)
